molecular formula C15H13Cl2NO2 B299971 3,4-dichloro-N-(3-methoxy-4-methylphenyl)benzamide

3,4-dichloro-N-(3-methoxy-4-methylphenyl)benzamide

Cat. No. B299971
M. Wt: 310.2 g/mol
InChI Key: CRTCQOAPKBSUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-(3-methoxy-4-methylphenyl)benzamide is a chemical compound that has been widely studied for its potential as a therapeutic agent. This compound has been found to exhibit a range of biochemical and physiological effects, making it of interest to researchers in a variety of fields. In

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(3-methoxy-4-methylphenyl)benzamide is not fully understood, but it is believed to work through the inhibition of certain enzymes and signaling pathways in the body. It has been found to inhibit the activity of COX-2, an enzyme involved in the inflammatory response, as well as the PI3K/AKT signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3,4-dichloro-N-(3-methoxy-4-methylphenyl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit anti-microbial properties. It has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-dichloro-N-(3-methoxy-4-methylphenyl)benzamide in lab experiments is its wide range of potential applications. It has been studied in a variety of diseases and conditions, making it a versatile compound for researchers. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 3,4-dichloro-N-(3-methoxy-4-methylphenyl)benzamide can be toxic to cells, making it important for researchers to use caution when working with this compound.

Future Directions

There are many potential future directions for research on 3,4-dichloro-N-(3-methoxy-4-methylphenyl)benzamide. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's and Parkinson's disease. Researchers are also exploring its potential as a treatment for cancer, as well as its anti-microbial properties. Additionally, there is interest in developing new synthetic routes for this compound, potentially making it more accessible for researchers.

Synthesis Methods

The synthesis of 3,4-dichloro-N-(3-methoxy-4-methylphenyl)benzamide involves the reaction of 3,4-dichlorobenzoyl chloride with 3-methoxy-4-methylphenylamine in the presence of a base such as triethylamine. The product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

3,4-dichloro-N-(3-methoxy-4-methylphenyl)benzamide has been studied extensively for its potential as a therapeutic agent in a variety of diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's and Parkinson's disease.

properties

Product Name

3,4-dichloro-N-(3-methoxy-4-methylphenyl)benzamide

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

3,4-dichloro-N-(3-methoxy-4-methylphenyl)benzamide

InChI

InChI=1S/C15H13Cl2NO2/c1-9-3-5-11(8-14(9)20-2)18-15(19)10-4-6-12(16)13(17)7-10/h3-8H,1-2H3,(H,18,19)

InChI Key

CRTCQOAPKBSUGQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OC

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OC

Origin of Product

United States

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